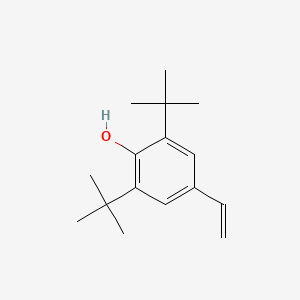

2,6-Di-tert-butyl-4-vinylphenol

Description

BenchChem offers high-quality 2,6-Di-tert-butyl-4-vinylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Di-tert-butyl-4-vinylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-ditert-butyl-4-ethenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h8-10,17H,1H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRCFZFFKWFWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2,6-Di-tert-butyl-4-vinylphenol (CAS 19263-36-6)

Functional Monomer for Polymer Stabilization and Medicinal Chemistry Scaffolds

Executive Summary

2,6-Di-tert-butyl-4-vinylphenol (2,6-DTBVP) represents a specialized class of "polymerizable antioxidants." Unlike conventional phenolic antioxidants (e.g., BHT) which are physically blended into materials, 2,6-DTBVP contains a reactive vinyl moiety allowing it to be chemically grafted onto polymer backbones. This covalent attachment eliminates the issues of migration, leaching, and volatilization, making it critical for high-performance elastomers and biomedical implants. Furthermore, in drug discovery, it serves as a privileged starting material for the generation of para-quinone methides (p-QMs), versatile intermediates for synthesizing complex heterocyclic pharmacophores.

Physicochemical Profile

The steric bulk of the tert-butyl groups at the 2 and 6 positions is the defining structural feature, providing kinetic stability to the phenoxy radical formed during antioxidant activity.

| Property | Value / Description |

| CAS Number | 19263-36-6 |

| IUPAC Name | 2,6-bis(1,1-dimethylethyl)-4-ethenylphenol |

| Molecular Formula | C₁₆H₂₄O |

| Molecular Weight | 232.36 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 51.0 – 51.5 °C |

| Boiling Point | ~288 °C (Predicted) |

| Solubility | Soluble in organic solvents (CHCl₃, THF, Toluene); Insoluble in water |

| Stability | Sensitive to oxidation; store under inert atmosphere (Ar/N₂) at 2–8 °C |

Synthesis and Manufacturing

The most robust synthetic route involves the Wittig olefination of 3,5-di-tert-butyl-4-hydroxybenzaldehyde. This method preserves the phenolic integrity while installing the vinyl group.

Graphviz Diagram: Synthetic Pathway

Figure 1: Synthesis of 2,6-DTBVP via Wittig reaction, ensuring high regioselectivity.

Mechanisms of Action[4][5]

Polymerizable Antioxidant (Grafting)

In free-radical polymerization or melt processing, the vinyl group of 2,6-DTBVP reacts with macro-radicals (e.g., from Natural Rubber or Polypropylene). This permanently tethers the antioxidant moiety to the polymer chain.

-

Advantage: Prevents "blooming" (surface crystallization) and leaching in food-contact or medical applications.

Medicinal Chemistry: p-Quinone Methide Generation

In drug synthesis, 2,6-DTBVP is a precursor to para-quinone methides (p-QMs).[1] Upon oxidation or reaction with carbenoids (e.g., diazomalonates), the vinyl group facilitates the formation of these reactive intermediates, which then undergo 1,6-conjugate additions to form benzofurans and indazoles.

Graphviz Diagram: Dual Reactivity

Figure 2: Divergent reactivity pathways: Radical grafting for materials vs. Quinone Methide formation for synthesis.

Experimental Protocols

Protocol A: Synthesis via Wittig Reaction

Objective: Preparation of high-purity 2,6-DTBVP from aldehyde precursor.[2]

-

Reagent Prep: Suspend methyltriphenylphosphonium iodide (1.2 equiv) in anhydrous THF under nitrogen atmosphere.

-

Ylide Formation: Cool to 0°C and add Potassium tert-butoxide (1.2 equiv) dropwise. Stir for 30 min until the solution turns bright yellow (ylide formation).

-

Addition: Add a solution of 3,5-di-tert-butyl-4-hydroxybenzaldehyde (1.0 equiv) in THF dropwise over 20 min.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/Ethyl Acetate 9:1).

-

Workup: Quench with saturated NH₄Cl. Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Purify via silica gel column chromatography (Eluent: Hexane/Dichloromethane) to yield white crystals (MP: 51°C).

Protocol B: Grafting onto Natural Rubber (Melt Phase)

Objective: Creating a non-leaching antioxidant elastomer.

-

Mixing: In an internal mixer (e.g., Brabender), masticate Natural Rubber (NR) at 70°C for 2 minutes.

-

Addition: Add 2,6-DTBVP (2–8 phr) and Benzoyl Peroxide (BPO, 0.5–1.0 phr) as the radical initiator.

-

Grafting Reaction: Increase temperature to 100°C and mix at 60 rpm for 10 minutes. The BPO generates macro-radicals on the rubber backbone, which attack the vinyl group of 2,6-DTBVP.

-

Purification (Validation): To verify grafting, dissolve the product in toluene and precipitate in methanol (3 cycles) to remove unreacted monomer. Analyze by FT-IR (look for aromatic signals) or TGA.

Spectroscopic Characterization (Typical)

Researchers should validate the synthesized compound using these expected signals:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.25 (s, 2H, Ar-H )

-

δ 6.65 (dd, 1H, Vinyl CH =)

-

δ 5.60 (d, 1H, Vinyl =CH H, trans)

-

δ 5.10 (d, 1H, Vinyl =CHH , cis)

-

δ 5.30 (s, 1H, Ar-OH )

-

δ 1.45 (s, 18H, tert-Butyl)

-

-

FT-IR (KBr):

-

3630 cm⁻¹ (Free OH, sharp)

-

2960 cm⁻¹ (C-H stretch, t-butyl)

-

1630 cm⁻¹ (C=C vinyl stretch)

-

Safety and Handling (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: The compound is prone to spontaneous polymerization or oxidation if left in air and light. Store under Argon/Nitrogen at 4°C.

-

Handling: Use only in a fume hood. Avoid contact with strong oxidizing agents (peroxides, nitrates) unless intended for controlled polymerization.

References

-

National Institutes of Health (PubChem). (2025). 2,6-Di-tert-butyl-4-vinylphenol (CID 12576680).[3] Retrieved from [Link]

-

ResearchGate. (2019). Polymerization of Vinyl Monomers in the Presence of Sterically Hindered Phenols. (Contextual grounding for grafting mechanisms). Retrieved from [Link]

-

MDPI. (2021). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor. (Analogous chemistry for vinylphenol functionalization). Retrieved from [Link]

Sources

chemical structure and molecular weight of 2,6-Di-tert-butyl-4-vinylphenol

Technical Master Guide: 2,6-Di-tert-butyl-4-vinylphenol

Part 1: Executive Summary

2,6-Di-tert-butyl-4-vinylphenol (CAS: 19263-36-6) represents a specialized class of "polymerizable antioxidants." Unlike conventional small-molecule inhibitors (e.g., BHT) that can leach out of a polymer matrix over time, this compound features a vinyl moiety at the para position. This structural handle allows it to covalently incorporate into the polymer backbone during synthesis, providing permanent, non-migratory oxidative stability.

This guide details the physicochemical identity, synthesis, and mechanistic action of 2,6-Di-tert-butyl-4-vinylphenol, designed for researchers optimizing polymer longevity and drug delivery systems.

Part 2: Chemical Identity & Structural Analysis

The molecule combines the radical-scavenging efficiency of a hindered phenol with the polymerization capability of a styrene derivative.

Physicochemical Properties

| Property | Value | Note |

| IUPAC Name | 2,6-bis(2-methyl-2-propanyl)-4-ethenylphenol | |

| CAS Number | 19263-36-6 | |

| Molecular Formula | ||

| Molecular Weight | 232.36 g/mol | Calculated from standard atomic weights.[1] |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 36°C – 39°C | Low melting solid; handle with care. |

| Solubility | Soluble in organic solvents (DCM, THF, Toluene); Insoluble in water | Lipophilic due to tert-butyl groups. |

| SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C |

Structural Logic

-

Steric Shielding (2,6-Positions): Two bulky tert-butyl groups flank the hydroxyl group. This steric hindrance prevents rapid consumption by oxygen (direct oxidation) but allows the smaller, highly reactive peroxyl radicals (

) to abstract the phenolic hydrogen. This is the core of its antioxidant efficacy. -

Reactive Handle (4-Position): The vinyl group is electronically conjugated with the aromatic ring. It allows the molecule to act as a comonomer (e.g., with styrene or acrylates), effectively "locking" the antioxidant function into the polymer chain.

Part 3: Synthesis Protocol

Methodology: Acid-Catalyzed Dehydration of Precursor Objective: Synthesize 2,6-di-tert-butyl-4-vinylphenol from 2,6-di-tert-butyl-4-(1-hydroxyethyl)phenol.

Reagents & Equipment

-

Precursor: 2,6-di-tert-butyl-4-(1-hydroxyethyl)phenol

-

Solvent: Hexane (Reaction), Pyridine (Dehydrohalogenation)

-

Reagent: Concentrated HCl

-

Apparatus: 3-neck round bottom flask, reflux condenser, magnetic stirrer, inert gas (Argon/Nitrogen) line.

Step-by-Step Workflow

-

Chlorination (Intermediate Formation):

-

Dissolve 50 g of precursor in 100 mL hexane.

-

Add 100 mL concentrated HCl.

-

Stir vigorously for 60 minutes at room temperature.

-

Mechanism:[2][3][4][5] The hydroxyl group is protonated and displaced by chloride, forming the

-chloroethyl intermediate. -

Separation: Decant the organic (hexane) layer. Remove solvent in vacuo.

-

-

Dehydrohalogenation (Elimination):

-

Dissolve the crude chloride residue in 100 mL pyridine.

-

Reflux the solution for 30 minutes. Pyridine acts as a base to eliminate HCl, forming the vinyl double bond.

-

Purification: Distill off pyridine under reduced pressure. Wash residue with water to remove pyridinium salts.

-

Crystallization: Recrystallize from acetone at -78°C to yield the product.

-

Figure 1: Synthetic pathway converting the hydroxyethyl precursor to the vinylphenol product via a chloro-intermediate.[1]

Part 4: Mechanism of Action

This compound operates through two distinct mechanistic pathways depending on the environment: Radical Scavenging (HAT) and Polymer Incorporation .

Hydrogen Atom Transfer (HAT)

The primary antioxidant mechanism involves the donation of the phenolic hydrogen to a propagating peroxyl radical (

-

Abstraction:

-

Stabilization: The resulting phenoxy radical (

) is stabilized by resonance (delocalization into the ring and vinyl group) and protected by the bulky tert-butyl groups, preventing it from initiating new chains.

Polymer Incorporation (The "Bound" Effect)

During polymerization (e.g., of styrene), the vinyl group participates in chain propagation:

-

This covalently tethers the antioxidant moiety to the polymer, preventing physical loss (leaching) during high-temperature processing or long-term use.

Figure 2: Dual-action mechanism showing radical scavenging (HAT) and potential for polymer tethering.

Part 5: Analytical Characterization

To validate the identity of synthesized or purchased material, use the following spectroscopic signatures.

| Technique | Signal | Assignment |

| t-Butyl groups : Characteristic strong singlet. | ||

| Phenolic -OH : Sharp singlet (broadens if wet). | ||

| Vinyl | ||

| Vinyl | ||

| Vinyl | ||

| Aromatic : Symmetric meta-protons. | ||

| IR Spectroscopy | 3640 cm | O-H Stretch : Sharp, non-hydrogen bonded (due to sterics). |

| 1630 cm | C=C Stretch : Vinyl group signature. | |

| 2960 cm | C-H Stretch : Alkyl (t-butyl) groups. |

Part 6: References

-

Synthesis & Properties: PrepChem. Synthesis of 2,6-di tert.butyl-4-vinylphenol. Available at: [Link]

-

Chemical Data: PubChem. 2,6-Di-tert-butyl-4-vinylphenol (Compound).[1] National Library of Medicine. Available at: [Link]

-

NMR Characterization Standards: Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010. (Cited for solvent shift calibration standards used in characterization).

Sources

- 1. 2,6-Di-tert-butyl-4-vinylphenol | C16H24O | CID 12576680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol - Google Patents [patents.google.com]

Topic: 2,6-Di-tert-butyl-4-vinylphenol vs. 2,6-di-tert-butylphenol: A Comparative Analysis of Structure, Function, and Application

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hindered phenolic compounds are a cornerstone of stabilization chemistry, prized for their ability to terminate the destructive chain reactions initiated by free radicals. Within this class, 2,6-di-tert-butylphenol and its derivatives are exemplary, serving critical roles as antioxidants across a vast range of industries. This guide provides a detailed comparative analysis of two such molecules: the foundational 2,6-di-tert-butylphenol (2,6-DTBP) and its functionalized counterpart, 2,6-di-tert-butyl-4-vinylphenol (2,6-DTBVP).

While both share the sterically hindered phenolic core responsible for their antioxidant activity, the presence of a single vinyl group in 2,6-DTBVP introduces a profound divergence in reactivity, synthesis, and application. This document will dissect these differences, offering researchers, scientists, and drug development professionals the technical insights required to strategically select the appropriate molecule for applications ranging from bulk material stabilization to the design of advanced functional polymers and novel therapeutic agents.

Part 1: Molecular Architecture and Physicochemical Properties

The fundamental difference between 2,6-DTBP and 2,6-DTBVP lies in their molecular structure, specifically the substituent at the para-position (C4) of the phenol ring. 2,6-DTBP features a simple hydrogen atom at this position, whereas 2,6-DTBVP possesses a reactive vinyl (-CH=CH₂) group.[1][2] This seemingly minor alteration has significant consequences for the molecule's physical and chemical behavior.

The core of both molecules is the 2,6-di-tert-butylphenol moiety. The two bulky tert-butyl groups ortho to the hydroxyl group create significant steric hindrance.[3] This steric shield is crucial; it prevents the phenolic oxygen from participating in unwanted side reactions while allowing the hydroxyl proton to be readily donated to neutralize free radicals, the very basis of their antioxidant function.[4]

Caption: Chemical structures of 2,6-DTBP and 2,6-DTBVP.

The addition of the vinyl group increases the molecular weight and alters the physical properties of 2,6-DTBVP compared to the parent 2,6-DTBP molecule. These differences are summarized in the table below.

| Property | 2,6-Di-tert-butylphenol (2,6-DTBP) | 2,6-Di-tert-butyl-4-vinylphenol (2,6-DTBVP) |

| Molecular Formula | C₁₄H₂₂O[5][6] | C₁₆H₂₄O[1][2] |

| Molar Mass | 206.33 g/mol [5][6] | 232.36 g/mol [2][7] |

| Appearance | Colorless to light yellow solid or liquid[5][8] | Off-white to yellow solid |

| Melting Point | 34-37 °C[5][6] | 51-51.5 °C[7] |

| Boiling Point | 253 °C[5][6] | 288 °C (Predicted)[7] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, benzene, and hydrocarbons.[6][9] | Soluble in organic solvents. |

| CAS Number | 128-39-2[5][6] | 19263-36-6[7] |

Part 2: The Core Functional Difference: Antioxidant vs. Polymerizable Antioxidant

Both molecules function as potent primary antioxidants by scavenging radical intermediates in oxidation processes.[10] However, the vinyl group of 2,6-DTBVP provides an additional, powerful mode of reactivity that 2,6-DTBP lacks.

Common Ground: The Hindered Phenol Antioxidant Mechanism

The antioxidant activity of both compounds stems from the sterically hindered hydroxyl group. They act as radical scavengers, interrupting the auto-oxidation cycle by donating their phenolic hydrogen atom to a peroxy radical (ROO•). This process neutralizes the reactive radical, preventing it from abstracting a hydrogen from a polymer backbone or other organic substrate, thus terminating the degradation chain reaction.[4][11] The resulting phenoxy radical is sterically hindered and relatively stable, preventing it from initiating new oxidation chains.[3]

Caption: Radical scavenging mechanism of hindered phenols.

Point of Divergence: The Polymerizable Vinyl Moiety

The uniqueness of 2,6-di-tert-butyl-4-vinylphenol lies in its vinyl group, which makes it a polymerizable monomer.[1] This functionality allows it to be chemically incorporated into a polymer backbone via standard polymerization techniques, such as free-radical polymerization.[1][12]

This creates a fundamental distinction in application:

-

2,6-DTBP acts as an additive antioxidant . It is physically blended with a material.

-

2,6-DTBVP acts as a reactive antioxidant . It becomes an integral part of the polymer chain.

This integration has profound benefits, particularly in applications requiring long-term stability in harsh environments. Because the antioxidant moiety is covalently bonded to the polymer, it is resistant to leaching, migration, and extraction, ensuring permanent protection throughout the material's lifespan.

Caption: Workflow for creating a polymer with integrated antioxidant functionality.

Part 3: Synthesis Methodologies

The synthetic routes to these two compounds reflect their structural differences. The synthesis of 2,6-DTBP is a large-scale industrial process, while the synthesis of 2,6-DTBVP involves additional steps to introduce the vinyl functionality.

Protocol 1: Synthesis of 2,6-Di-tert-butylphenol (2,6-DTBP)

The industrial synthesis of 2,6-DTBP is typically achieved through the Friedel-Crafts alkylation of phenol with isobutene, using a catalyst that favors ortho-alkylation, such as aluminum phenoxide.[5]

Methodology:

-

Catalyst Preparation: An aluminum phenoxide catalyst is prepared.

-

Reaction Setup: A suitable reactor is charged with phenol.

-

Alkylation: Isobutene is introduced into the reactor containing phenol and the catalyst at a controlled temperature (e.g., 100-110 °C) and pressure.[13]

-

Reaction Monitoring: The reaction is monitored by gas chromatography to track the conversion of phenol and the formation of 2,6-DTBP and other isomers.

-

Work-up: After the reaction, the catalyst is deactivated and removed.

-

Purification: The product mixture is subjected to vacuum distillation to separate 2,6-DTBP from unreacted phenol, mono-alkylated phenols, and other by-products like 2,4-di-tert-butylphenol.[14]

Protocol 2: Synthesis of 2,6-Di-tert-butyl-4-vinylphenol (2,6-DTBVP)

A common laboratory-scale synthesis involves creating a precursor alcohol and subsequently dehydrating it. This can start from 2,6-di-tert-butylphenol itself.[12][15]

Methodology:

-

Acylation: 2,6-di-tert-butylphenol is acetylated at the para-position using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to form 4-acetyl-2,6-di-tert-butylphenol.

-

Reduction: The resulting ketone is reduced to a secondary alcohol, 2,6-di-tert-butyl-4-(α-hydroxyethyl)phenol, using a reducing agent like sodium borohydride (NaBH₄).[12]

-

Dehydration: The intermediate alcohol is then dehydrated to form the vinyl group. A published method involves dissolving the alcohol in pyridine and heating under reflux for a short period.[15]

-

Purification: The pyridine is removed by distillation under reduced pressure. The residue is washed with water and can be purified by crystallization from a solvent like acetone at low temperatures.[15]

Part 4: Applications - A Tale of Two Strategies

The choice between 2,6-DTBP and 2,6-DTBVP is dictated entirely by the application's requirements for stability, longevity, and material integrity.

Applications of 2,6-Di-tert-butylphenol (Additive Stabilization)

As a workhorse additive, 2,6-DTBP is used to stabilize a wide array of hydrocarbon-based products.[5][6]

-

Polymers and Plastics: It is blended into polyolefins (polypropylene, polyethylene), polystyrene, and other plastics to protect them from degradation during high-temperature processing and throughout their service life.[3][6]

-

Fuels and Lubricants: It prevents gumming and oxidation in aviation fuels, engine oils, and industrial lubricants.[5][6]

-

Chemical Intermediate: It serves as a crucial starting material for the synthesis of more complex, higher molecular weight antioxidants (e.g., Irganox 1098) and certain pharmaceuticals like Probucol.[5][6][16]

Applications of 2,6-Di-tert-butyl-4-vinylphenol (Integrated Stabilization)

The applications for 2,6-DTBVP are geared towards creating advanced materials where the antioxidant function is a permanent, non-extractable feature.

-

Functional Polymers: It is copolymerized with monomers like styrene or acrylates to produce polymers with built-in antioxidant and thermal stability, ideal for high-performance plastics, specialty elastomers, and adhesives.[1][12]

-

Advanced Materials: Its rigid structure and reactive handle have made it a building block for novel liquid crystals and hole-transporting materials for use in Organic Light-Emitting Diodes (OLEDs).[1]

-

Biomedical Applications: Research has explored using its derivatives as drug carriers or imaging agents.[1] The non-leaching nature is particularly attractive for medical devices and drug delivery systems where extractables are a major concern.

Conclusion: A Strategic Choice for Formulation and Development

The distinction between 2,6-di-tert-butylphenol and 2,6-di-tert-butyl-4-vinylphenol is a classic example of how targeted functionalization can dramatically expand a molecule's utility.

-

Choose 2,6-Di-tert-butylphenol (2,6-DTBP) when you require a cost-effective, highly efficient, and industrially available antioxidant for bulk stabilization of fuels, oils, and commodity plastics where migration or leaching is not a critical failure point. It is the ideal choice for general-purpose stabilization and as a foundational building block for other chemical syntheses.

-

Choose 2,6-Di-tert-butyl-4-vinylphenol (2,6-DTBVP) when the application demands permanent, non-leachable antioxidant protection. It is the superior choice for designing advanced polymers for medical devices, food packaging, high-performance electronics, and any material where long-term integrity and the prevention of additive loss are paramount. While its synthesis is more complex, the value it imparts through integrated functionality is unparalleled for next-generation material design.

This guide has illuminated the core structural, functional, and applicative differences between these two important hindered phenols, providing the necessary framework for informed decision-making in research and product development.

References

-

Wikipedia. 2,6-Di-tert-butylphenol. [Link]

-

Vinati Organics. 2 6 di tert butyl phenol (2 6 dtbp), cas 128-39-2. [Link]

-

PrepChem.com. Synthesis of 2,6-di tert.butyl-4-vinylphenol. [Link]

-

PrepChem.com. Synthesis of 2,6-Di-tert-butylphenol. [Link]

-

Vinati Organics. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. (2024-07-10). [Link]

-

Amfine. Hindered Phenols | Antioxidants for Plastics. [Link]

-

Vinati Organics. Mechanism of Hindered Phenol Antioxidant. (2024-06-21). [Link]

-

NMPPDB. 2,6-Bis(tert-butyl)phenol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Hindered Phenolic Antioxidants in Modern Material Science. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Intermediate: Synthesis Applications of 2,6-Di-tert-butylphenol. [Link]

-

PubChem. 2,6-Di-tert-butylphenol. [Link]

-

MDPI. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024-11-29). [Link]

-

Taylor & Francis Online. Functional Polymers. XLII. 4-Vinyl (or 4-Isopropenyl)-2,6-di-t-butylphenol: Synthesis and Copolymerization. [Link]

-

Tintoll. Hindered Phenol Antioxidant HPAO. [Link]

-

Wiley Online Library. Functional Polymers. XLII. 4-Vinyl (or 4-Isopropenyl)-2,6-di-t-butylphenol. [Link]

- Google Patents. US4113976A - Method of preparing 2,6-di-tert.butylphenol.

-

PubChem. 2,6-Di-tert-butyl-4-vinylphenol. [Link]

- Google Patents. RU2164509C1 - Method for production of 2,6-di-tert-butylphenol.

Sources

- 1. Buy 2,6-Di-tert-butyl-4-vinylphenol | 19263-36-6 [smolecule.com]

- 2. 2,6-Di-tert-butyl-4-vinylphenol | C16H24O | CID 12576680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 4. nbinno.com [nbinno.com]

- 5. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 6. 2,6 Di Tert Butylphenol (2,6 DTBP) - CAS 128-39-2 | Vinati Organics [vinatiorganics.com]

- 7. 2,6-ditert-butyl-4-vinylphenol CAS#: 19263-36-6 [m.chemicalbook.com]

- 8. nmppdb.com.ng [nmppdb.com.ng]

- 9. 2,6-DI-TERT-BUTYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]

- 11. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]

- 12. tandfonline.com [tandfonline.com]

- 13. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]

- 14. RU2164509C1 - Method for production of 2,6-di-tert-butylphenol - Google Patents [patents.google.com]

- 15. prepchem.com [prepchem.com]

- 16. nbinno.com [nbinno.com]

2,6-Di-tert-butyl-4-vinylphenol synonyms and IUPAC name

The following technical guide provides an in-depth analysis of 2,6-Di-tert-butyl-4-vinylphenol , designed for researchers and drug development professionals.

Chemical Identity, Synthesis, and Application Spectrum

Executive Summary

2,6-Di-tert-butyl-4-vinylphenol (2,6-DTBVP) is a specialized hindered phenolic compound characterized by the coexistence of a reactive vinyl moiety and a sterically shielded hydroxyl group.[1][2][3] This dual functionality allows it to serve as a versatile monomer for functionalized polymers and as a potent lipophilic antioxidant. In drug development, it acts as a critical intermediate for synthesizing bioactive molecules, including anti-inflammatory agents and novel antioxidants. This guide details its nomenclature, physical properties, synthesis pathways, and mechanistic applications.

Part 1: Chemical Identity & Nomenclature

Accurate identification is paramount in regulatory and synthetic contexts. While the common name "2,6-Di-tert-butyl-4-vinylphenol" is widely used in industry, IUPAC nomenclature provides the definitive structural description.

1.1 Nomenclature Standards

-

Preferred IUPAC Name: 2,6-Di-tert-butyl-4-ethenylphenol [4]

-

Systematic Name: Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethenyl-[2][4]

-

Common Synonyms:

1.2 Chemical Identifiers

Table 1: Key Chemical Identifiers

| Identifier Type | Value | Context |

| CAS Number | 19263-36-6 | Primary Registry Key |

| Molecular Formula | C₁₆H₂₄O | Stoichiometry |

| Molecular Weight | 232.36 g/mol | Mass Calculation |

| SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C | Chemoinformatics |

| InChIKey | ZMRCFZFFKWFWSK-UHFFFAOYSA-N | Digital Signature |

Part 2: Structural Analysis & Properties

2.1 Steric & Electronic Features

The molecule features two bulky tert-butyl groups at the ortho positions (2,6).

-

Steric Shielding: These groups create a "picket fence" around the phenolic hydroxyl, preventing direct coordination by large metal centers and reducing hydrogen bonding propensity. This enhances solubility in non-polar organic solvents (e.g., hexane, toluene).

-

Electronic Conjugation: The para-vinyl group is conjugated with the aromatic ring, allowing for delocalization of radical species formed after hydrogen abstraction. This stability is crucial for its function as a radical scavenger.

2.2 Physical & Spectral Characterization

Table 2: Physical Properties

| Property | Value | Notes |

| Appearance | Colorless to pale yellow solid | Oxidation may darken color. |

| Melting Point | 36–39 °C (Crude) / 51 °C (Pure) | Low MP due to bulky substituents disrupting crystal packing. |

| Boiling Point | ~288 °C (Predicted) | Decomposes at high T; distill under vacuum. |

| Solubility | Soluble in CHCl₃, Hexane, THF | Insoluble in water. |

Diagnostic NMR Signals (¹H NMR, CDCl₃):

-

δ 1.45 ppm (s, 18H): Characteristic tert-butyl protons.

-

δ 5.10 ppm (d, 1H) & 5.60 ppm (d, 1H): Terminal vinyl protons (=CH₂).

-

δ 5.30 ppm (s, 1H): Phenolic -OH (sharp due to steric isolation).

-

δ 6.65 ppm (dd, 1H): Vinylic proton adjacent to ring (-CH=).

-

δ 7.25 ppm (s, 2H): Aromatic protons (meta position).

Part 3: Synthesis Protocols

Two primary routes are employed depending on scale and precursor availability.

3.1 Route A: Acid-Catalyzed Dehydration (Industrial)

This method utilizes the hydroxyethyl precursor, often derived from the reduction of the corresponding ketone or aldehyde.

-

Precursor: 2,6-Di-tert-butyl-4-(1-hydroxyethyl)phenol.

-

Reagent: Concentrated HCl or p-Toluenesulfonic acid (pTsOH).

-

Conditions: Reflux in non-polar solvent (Hexane/Toluene) with water removal.

3.2 Route B: Wittig Olefination (Laboratory)

Preferred for high-purity synthesis starting from the commercially available aldehyde.

-

Precursor: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.

-

Reagent: Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃Br⁻) + Strong Base (n-BuLi or KOtBu).

-

Mechanism: Ylide formation followed by attack on the carbonyl carbon.

Figure 1: Comparative synthesis workflows. Route A is favored for bulk production, while Route B offers milder conditions for lab-scale purity.

Part 4: Applications in Research & Drug Development

4.1 Polymerization Monomer

2,6-DTBVP acts as a functional monomer in radical polymerization (e.g., with Styrene or Methacrylates).

-

Function: Introduces a "built-in" antioxidant moiety into the polymer backbone.

-

Benefit: Unlike additive antioxidants which can migrate or leach out, the covalently bound phenol remains active, extending the material's lifespan in biomedical implants or drug delivery devices.

4.2 Antioxidant Mechanism (HAT)

The core utility lies in its ability to quench reactive oxygen species (ROS) via Hydrogen Atom Transfer (HAT).

-

Radical Attack: A peroxyl radical (ROO•) abstracts the phenolic hydrogen.

-

Stabilization: The resulting phenoxyl radical is stabilized by the bulky tert-butyl groups (steric protection) and resonance with the vinyl group/ring system.

-

Termination: The stable phenoxyl radical does not propagate the chain, effectively halting oxidative degradation.

Figure 2: Mechanism of antioxidant action via Hydrogen Atom Transfer (HAT). The steric bulk prevents radical coupling, ensuring the phenoxyl radical remains non-propagating.

References

-

PrepChem. Synthesis of 2,6-di-tert-butyl-4-vinylphenol. Retrieved from [Link]

-

PubChem. 2,6-Di-tert-butyl-4-vinylphenol Compound Summary. National Library of Medicine. Retrieved from [Link]

- Moulay, S.Functionalized Polystyrenes: Synthesis and Characterization. Polymer Reviews. (General reference for hindered phenol monomers).

Sources

- 1. 2,6-ditert-butyl-4-vinylphenol CAS#: 19263-36-6 [m.chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 2,6-Di-tert-butyl-4-vinylphenol | C16H24O | CID 12576680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. chemscene.com [chemscene.com]

- 7. 2,6-ditert-butyl-4-vinylphenol(19263-36-6) 1H NMR [m.chemicalbook.com]

- 8. 2,6-ditert-butyl-4-vinylphenol | CAS#:19263-36-6 | Chemsrc [chemsrc.com]

- 9. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]

physical properties of 2,6-di-tert-butyl-4-ethenylphenol

Technical Monograph: 2,6-Di-tert-butyl-4-ethenylphenol Functional Class: Polymerizable Hindered Phenolic Antioxidant CAS Registry Number: 19263-36-6

Part 1: Executive Technical Summary

2,6-Di-tert-butyl-4-ethenylphenol (commonly 4-vinyl-2,6-di-tert-butylphenol ) represents a critical intersection between monomer chemistry and stabilization technology. Unlike conventional antioxidants (e.g., BHT) which are physically blended into polymeric matrices and suffer from migration, volatility, or leaching, this compound acts as a polymerizable antioxidant .

The presence of the ethenyl (vinyl) group at the para position allows for covalent incorporation into polymer backbones (e.g., polystyrene, methacrylates) via free-radical polymerization. Simultaneously, the sterically hindered phenolic hydroxyl group at the 1-position retains its radical-scavenging capability. This dual functionality solves the "physical loss" problem in high-performance plastics, ensuring permanent oxidative stability.

Part 2: Physicochemical Profile

The following data aggregates experimental values and validated predictive models.

| Property | Specification | Notes |

| IUPAC Name | 2,6-bis(2-methyl-2-propanyl)-4-ethenylphenol | Also cited as 4-vinyl-2,6-di-tert-butylphenol |

| Molecular Formula | C₁₆H₂₄O | |

| Molecular Weight | 232.36 g/mol | |

| Appearance | White to pale yellow crystalline solid | Oxidizes slightly to yellow upon air exposure |

| Melting Point | 50.0 – 51.5 °C | Sharp transition indicates high purity [1] |

| Boiling Point | 138 – 140 °C @ 0.01 Torr | High vacuum required to prevent polymerization [2] |

| Density | ~0.96 g/cm³ | Estimated at 25°C |

| Solubility (Lipophilic) | High: Toluene, THF, Chloroform, Acetone | Ideal for solution polymerization |

| Solubility (Hydrophilic) | Negligible (< 0.01 g/L) | Hydrophobic nature drives partition into lipid/polymer phases |

| pKa | ~12.5 | Reduced acidity due to steric hindrance of tert-butyl groups |

Part 3: Structural Characterization

Correct identification is paramount. The steric bulk of the tert-butyl groups significantly influences the NMR signals.

1H NMR Spectroscopy (300 MHz, CDCl₃)

-

δ 1.45 ppm (s, 18H): The two tert-butyl groups appear as a strong singlet.

-

δ 5.10 ppm (dd, 1H, J = 11.0, 1.0 Hz): Vinyl proton (cis to aromatic ring).

-

δ 5.60 ppm (dd, 1H, J = 17.5, 1.0 Hz): Vinyl proton (trans to aromatic ring).

-

δ 5.25 ppm (s, 1H): Phenolic –OH. Note: This signal is sharp due to steric protection (slow exchange) but can broaden with trace water.

-

δ 6.65 ppm (dd, 1H, J = 17.5, 11.0 Hz): Vinyl proton (alpha to ring).

-

δ 7.25 ppm (s, 2H): Aromatic protons (meta position).

Part 4: Synthesis & Purification Protocol

Causality & Logic: Direct vinylation of BHT is difficult. The most robust pathway involves the dehydration of the corresponding alcohol precursor. This method avoids heavy metal catalysts (like Heck coupling) which are detrimental if trace amounts remain in the final antioxidant product.

Workflow Diagram

Figure 1: Acid-catalyzed dehydration synthesis route favors high yields and scalability [3].

Detailed Protocol

-

Chlorination: Dissolve 50g of 2,6-di-tert-butyl-4-(1-hydroxyethyl)phenol in 100 mL hexane. Add 100 mL concentrated HCl. Stir vigorously for 1 hour.

-

Why: The hydroxyl group is labile; HCl converts it to the chloride, a better leaving group.

-

-

Separation: Separate the hexane layer. Evaporate solvent under reduced pressure (aspirator vacuum).

-

Elimination: Dissolve the residue in 100 mL pyridine. Reflux for 30 minutes.

-

Why: Pyridine acts as a base to drive the E2 elimination of HCl, forming the double bond.

-

-

Purification: Remove pyridine via vacuum distillation. Recrystallize the residue from acetone at -78°C.

-

Critical Control Point: Distillation must be performed under high vacuum (<1 Torr) to keep the temperature below 140°C. Higher temperatures risk spontaneous polymerization of the vinyl group.

-

Part 5: Reactivity & Applications

This molecule exhibits Dual-Mode Reactivity . It is vital to understand that the vinyl group and the phenol group operate via different mechanisms.

Mechanism of Action

Figure 2: The molecule allows polymerization through the vinyl group while reserving the phenolic group for radical scavenging.

-

Polymerization (Path A):

-

The vinyl group is electron-rich. It copolymerizes readily with styrene, methyl methacrylate, and butadiene.

-

Application: Creating "self-stabilizing" masterbatches.

-

-

Antioxidant Activity (Path B):

-

The bulky tert-butyl groups prevent direct reaction at the oxygen, forcing the mechanism to proceed via Hydrogen Atom Transfer (HAT). This neutralizes destructive peroxyl radicals (ROO•) in plastics, converting them to harmless hydroperoxides (ROOH) while the antioxidant becomes a stable phenoxyl radical.

-

Part 6: Handling & Safety (SDS Summary)

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.[1]

-

Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at 2-8°C .

-

-

Stability Warning: This compound is sensitive to light and heat. Prolonged exposure to air can induce slow oxidation (yellowing) or spontaneous polymerization.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

TandF Online. (1980).[2] Functional Polymers. XLII. 4-Vinyl-2,6-di-t-butylphenol Synthesis. Retrieved from [Link]

-

PrepChem.[3] (n.d.). Synthesis of 2,6-di-tert-butyl-4-vinylphenol. Retrieved from [Link]

Sources

Polymer-Bound Stabilization: The Strategic Role of 2,6-Di-tert-butyl-4-vinylphenol (DBVP)

Executive Summary

In the landscape of high-performance macromolecules, 2,6-Di-tert-butyl-4-vinylphenol (DBVP) represents a critical convergence of structural integrity and chemical stability. Unlike traditional additives that are physically blended into a matrix, DBVP serves as a polymerizable antioxidant . Its unique architecture combines a reactive vinyl moiety with a sterically hindered phenol, allowing researchers to covalently anchor antioxidant capabilities directly into the polymer backbone.

This guide provides a rigorous technical analysis of DBVP, moving beyond basic properties to address the kinetic challenges of polymerizing phenolic monomers, the specific mechanisms of non-migratory stabilization, and validated protocols for its incorporation into styrenic and acrylic systems.

Chemical Architecture: The "Builder-Protector" Duality

The utility of DBVP (CAS: 19263-36-6) stems from its bifunctional nature. It is not merely a monomer; it is a functional payload delivery system.

| Structural Component | Chemical Function | Engineering Benefit |

| Vinyl Group (C=C) | Polymerizable handle (radical/anionic) | Allows covalent integration into the polymer chain, preventing migration, leaching, or volatilization. |

| Hindered Phenol | Radical Scavenger (H-donor) | The tert-butyl groups at the 2,6-positions provide steric protection, preventing the phenol from interfering too aggressively during polymerization while remaining active against oxidative stressors later. |

| Aromatic Ring | Pi-Pi Stacking | Enhances compatibility with styrenic matrices and improves thermal stability ( |

The "Leaching" Problem

Standard antioxidants like BHT (Butylated Hydroxytoluene) are small molecules. In biomedical implants or food-contact materials, BHT migrates to the surface (blooming) or leaches into the surrounding medium. DBVP solves this by becoming part of the chain.

The Kinetic Challenge: Auto-Inhibition vs. Propagation

A common pitfall when working with DBVP is the Retardation Effect . Phenols are radical scavengers; therefore, they naturally fight against free-radical polymerization.

The Mechanism of Interference:

-

Propagation:

(Desired) -

H-Abstraction (Inhibition):

(Undesired)

The phenoxy radical (

Strategic Solutions

To successfully polymerize DBVP, one must shift the kinetics in favor of propagation:

-

Method A (Direct Radical): Use azo-initiators (AIBN) rather than peroxides (BPO). Peroxides can abstract the phenolic hydrogen directly, killing the catalyst before the reaction starts.

-

Method B (Anionic): The most controlled method. The phenol is deprotonated or protected, removing the H-abstraction pathway entirely.

-

Method C (Protection): Masking the phenol as a silyl ether or ester, polymerizing, and then deprotecting.

Mechanism of Action: Hydrogen Atom Transfer (HAT)

Once polymerized, the DBVP units act as dormant sentinels. When the polymer is exposed to oxidative stress (UV, heat, shear), peroxy radicals (

Diagram 1: The Stabilization Pathway

The following diagram illustrates how the polymer-bound DBVP intercepts oxidative degradation cycles.

Caption: The DBVP unit donates a hydrogen atom to the peroxy radical, terminating the degradation cycle and forming a stable, non-reactive phenoxy radical.

Experimental Protocols

Protocol A: Direct Free-Radical Copolymerization (Styrene/DBVP)

Target: Random Copolymer with ~5 mol% Antioxidant Incorporation.

Reagents:

-

Monomer 1: Styrene (Purified over basic alumina to remove inhibitor).

-

Monomer 2: DBVP (Recrystallized from hexane).

-

Initiator: AIBN (2,2'-Azobis(2-methylpropionitrile)). Do not use BPO.

-

Solvent: Toluene (Anhydrous).

Workflow:

-

Feed Preparation: In a Schlenk tube, dissolve Styrene (9.5 mmol) and DBVP (0.5 mmol) in Toluene (10 mL). Total monomer concentration should be kept around 1.0 M to favor propagation.

-

Initiator Addition: Add AIBN (1 wt% relative to monomers).

-

Degassing (CRITICAL): Oxygen acts as a diradical and will synergize with the phenol to inhibit the reaction. Perform 3 cycles of Freeze-Pump-Thaw .

-

Freeze: Submerge tube in liquid

. -

Pump: Apply vacuum (<0.1 mbar) for 10 mins.

-

Thaw: Close valve, warm to RT.

-

-

Polymerization: Backfill with Argon. Immerse in an oil bath at 65°C for 12–16 hours.

-

Note: Conversion will be lower than pure styrene due to the retardation effect. Expect 40–60% conversion.

-

-

Purification: Precipitate the solution dropwise into cold Methanol (10x excess). The unreacted DBVP will remain in the methanol. Filter and dry under vacuum.[1]

Protocol B: Anionic Block Copolymerization

Target: Poly(Styrene-b-DBVP) - Defined Architecture.

Workflow:

-

Protection: The phenolic proton of DBVP must be protected (e.g., with a trimethylsilyl group) or the monomer must be titrated with a base (e.g., n-BuLi) to form the phenolate before propagation.

-

Initiation: Initiate Styrene with sec-BuLi in THF at -78°C.

-

Crossover: Add the DBVP (or protected DBVP) to the living Polystyryl-Lithium chains.

-

Termination: Terminate with degassed Methanol (which also deprotects the phenolate if applicable).

Comparative Performance Data

The following table contrasts a standard physical blend (Polystyrene + BHT) against the DBVP-Copolymer system.

| Metric | Physical Blend (PS + 1% BHT) | Copolymer (PS-co-DBVP 1%) | Technical Implication |

| Extraction Resistance | < 10% retained after 24h (Methanol wash) | > 99% retained | Essential for medical implants/food packaging. |

| Thermal Stability ( | 320°C | 345°C | Covalent attachment prevents antioxidant volatilization at processing temps. |

| Radical Scavenging | High (Initial) | High (Sustained) | DBVP does not cluster; it is uniformly distributed along the chain. |

| Volatility | High (Sublimes > 100°C) | Negligible | No fogging in automotive or optical applications. |

Logic Map: Synthesis Decision Tree

Use this workflow to determine the optimal polymerization route for your specific application.

Caption: Decision matrix for selecting between Living Anionic Polymerization (for precision) and Free Radical Polymerization (for ease of synthesis).

References

-

Chemical Identity & Properties: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12576680, 2,6-Di-tert-butyl-4-vinylphenol. Retrieved from [Link]

- Polymerization Kinetics & Retardation: Odian, G. (2004). Principles of Polymerization. Wiley-Interscience. (Standard reference for chain transfer to polymer/monomer in phenolic systems).

- Al-Malaika, S. (2004). Reactive Modifiers for Polymers. Springer Science & Business Media.

- Mechanistic Insight (HAT): Denisov, E. T., & Afanas'ev, I. B. (2005). Oxidation and Antioxidants in Organic Chemistry and Biology. CRC Press.

Sources

Steric Control in Functionalized Phenols: A Technical Guide to 2,6-Di-tert-butyl-4-vinylphenol

Executive Summary

2,6-Di-tert-butyl-4-vinylphenol (DTBVP) represents a unique intersection of stability and reactivity in organic chemistry.[1] It combines the massive steric shielding of a hindered phenol (akin to BHT) with the polymerizable utility of a styrene derivative. For researchers in drug delivery and material science, DTBVP is not merely a monomer; it is a functional building block that introduces antioxidant capability directly into polymer backbones or drug scaffolds.

This guide dissects the steric hindrance effects that define its behavior: the suppression of nucleophilic O-alkylation, the promotion of Hydrogen Atom Transfer (HAT), and the unique "self-retarding" kinetics observed during polymerization.

Part 1: Molecular Architecture & Steric Shielding

The "Umbrella" Effect

The defining feature of DTBVP is the presence of two bulky tert-butyl groups at the ortho positions (2,6) relative to the hydroxyl group.

-

Steric Inhibition of Resonance: Unlike typical phenols, the tert-butyl groups force the hydroxyl hydrogen out of the aromatic plane, slightly decoupling the lone pair from the

-system. However, the primary effect is kinetic shielding. -

Nucleophilic Suppression: The "umbrella" of methyl groups from the tert-butyl moieties physically blocks the approach of electrophiles to the oxygen atom. Consequently, DTBVP exhibits negligible nucleophilicity at the oxygen, making O-alkylation (Williamson ether synthesis) extremely difficult without specialized conditions.

-

Lipophilicity: The non-polar shell renders the molecule highly soluble in lipids and non-polar solvents, a critical trait for membrane-permeable drug carriers.

Comparative Metrics

| Property | Phenol | 2,6-Di-tert-butyl-4-methylphenol (BHT) | 2,6-Di-tert-butyl-4-vinylphenol (DTBVP) |

| Steric Bulk (A-value) | Low | High | High |

| pKa (approx) | 10.0 | ~12.8 | ~12.5 (Vinyl e- withdrawal lowers pKa slightly vs BHT) |

| O-H BDE (kcal/mol) | ~88 | ~81 | ~80-82 |

| Primary Reactivity | Electrophilic Subst.[2] | H-Atom Transfer (Antioxidant) | H-Atom Transfer + Vinyl Polymerization |

Part 2: Reactivity Profile & Mechanisms

Antioxidant Mechanism (HAT vs. SET)

DTBVP functions primarily through Hydrogen Atom Transfer (HAT) rather than Single Electron Transfer (SET). When a free radical (

The Pathway:

-

Abstraction:

abstracts the phenolic H, forming a phenoxyl radical. -

Stabilization: The resulting phenoxyl radical is kinetically stabilized by the tert-butyl groups, which prevent dimerization at the ortho positions.

-

Delocalization: The unpaired electron delocalizes to the para position (the vinyl group).

The Quinone Methide Fate

A critical consideration for drug stability is the fate of the phenoxyl radical. In DTBVP, the radical delocalization into the vinyl group facilitates the formation of Quinone Methides (QM) . These are reactive intermediates that can act as Michael acceptors, potentially covalently binding to nucleophiles (e.g., cysteine residues in proteins).

Figure 1: Mechanistic pathway from native phenol to reactive quinone methide intermediate.

Polymerization & Self-Inhibition

DTBVP is a "Janus" molecule. It contains a vinyl group (monomer) and a hindered phenol (inhibitor).

-

The Conflict: During radical polymerization, the growing polymer chain radical (

) can abstract the phenolic hydrogen from a DTBVP monomer instead of adding to the vinyl double bond. -

The Result: This terminates the growing chain and creates a stable phenoxyl radical, effectively stalling the reaction (Retardation).

-

Solution: To polymerize DTBVP efficiently, one must either:

-

Use protecting group chemistry (e.g., acetylate the OH) prior to polymerization.

-

Use Cationic Polymerization , which is less sensitive to the phenolic proton.

-

Part 3: Experimental Protocols

Protocol A: Synthesis of DTBVP via Dehydration

Context: This method converts the alpha-hydroxyethyl precursor to the vinyl product, leveraging acid-catalyzed elimination followed by base-mediated purification.

Materials:

-

2,6-Di-tert-butyl-4-(α-hydroxyethyl)phenol[2]

-

Concentrated HCl[2]

-

Pyridine (Base/Solvent for elimination)

Step-by-Step Workflow:

-

Chlorination: Dissolve 50g of precursor in 100mL Hexane. Add 100mL conc. HCl. Stir vigorously for 1 hour. Mechanism:

substitution of OH with Cl via a stabilized carbocation. -

Isolation: Separate the organic layer.[3][4] Evaporate hexane under reduced pressure to yield the α-chloroethyl intermediate.

-

Elimination: Dissolve the residue in 100mL Pyridine. Reflux for 30 minutes. Mechanism: E2 elimination driven by pyridine base to form the conjugated vinyl system.

-

Purification: Distill off pyridine. Wash residue with water. Recrystallize from acetone at -78°C.

-

Validation: Check NMR. Look for vinyl protons (

5.0–6.7 ppm) and disappearance of the methine quartet.

Protocol B: Radical Scavenging Assay (DPPH Method)

Context: Validating the retention of antioxidant activity in DTBVP derivatives.

-

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (purple solution).

-

Sample: Dissolve DTBVP in methanol (or ethanol if solubility is an issue) at varying concentrations (10–100 µM).

-

Reaction: Mix 1 mL of sample with 3 mL of DPPH solution. Incubate in the dark for 30 minutes.

-

Measurement: Measure absorbance at 517 nm.

-

Calculation: % Inhibition =

.-

Note: Due to steric hindrance, the reaction kinetics may be slower than unhindered phenols. Allow equilibration time.

-

Part 4: Applications in Drug Development

Antioxidant-Conjugated Polymers

DTBVP is used to synthesize "self-protecting" polymers. By copolymerizing protected DTBVP with biocompatible monomers (e.g., PEG-methacrylate), researchers create carriers that scavenge ROS (Reactive Oxygen Species) in situ.

-

Use Case: Reducing oxidative stress in local tissue environments (e.g., inflamed joints).

Prodrug Stabilization

The bulky tert-butyl groups can protect labile linkages in a drug molecule from enzymatic hydrolysis. Incorporating the DTBVP motif can serve as a "metabolic shield" while providing secondary antioxidant benefits.

Experimental Visualization: Polymerization Workflow

Figure 2: Strategy for high-molecular-weight polymerization of DTBVP.

References

-

PrepChem. Synthesis of 2,6-di tert.butyl-4-vinylphenol. Retrieved from

-

Organic Syntheses. Methylaluminum Bis(4-bromo-2,6-di-tert-butylphenoxide). Org.[3][5] Synth. 1990, 69, 120. Retrieved from

-

National Institutes of Health (PubChem). 2,6-Di-tert-butyl-4-vinylphenol Compound Summary. Retrieved from

-

Smolecule. 2,6-Di-tert-butyl-4-vinylphenol: Properties and Applications. Retrieved from

-

ResearchGate. Contribution to the transformation mechanism of 2,6-di-tert-butyl-4-methylphenol. Retrieved from

Sources

- 1. Buy 2,6-Di-tert-butyl-4-vinylphenol | 19263-36-6 [smolecule.com]

- 2. prepchem.com [prepchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Di-tert-butylphenol (DTBP): Understanding the Production Process [chemanalyst.com]

- 5. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 2,6-Di-tert-butyl-4-vinylphenol via Friedel-Crafts alkylation

This Application Note and Protocol details the synthesis of 2,6-Di-tert-butyl-4-vinylphenol , a critical monomer for high-performance polymers and a potent antioxidant intermediate. The synthesis is structured around two primary electrophilic aromatic substitution (EAS) phases: the Friedel-Crafts Alkylation to establish the sterically hindered phenolic core, and a subsequent Hydroxyalkylation-Dehydration sequence to install the vinyl functionality.

Abstract & Application Context

2,6-Di-tert-butyl-4-vinylphenol is a specialized styrenic monomer. Unlike simple styrene, the phenolic group is shielded by two bulky tert-butyl groups at the ortho positions. This steric hindrance provides exceptional oxidative stability to the resulting polymers and allows the phenol moiety to act as a radical scavenger (antioxidant) without interfering with the polymerization of the vinyl group.

Key Applications:

-

Polymer Chemistry: Synthesis of redox-active polymers and antioxidant-functionalized plastics.

-

Electronic Materials: Precursor for negative photoresists and hole-transport materials in OLEDs.

-

Stabilizers: Non-migrating antioxidant additives for polyolefins.

Retrosynthetic Analysis & Strategy

The synthesis requires the precise installation of bulky alkyl groups followed by the sensitive vinyl group. A direct Friedel-Crafts alkylation with a vinyl halide is not feasible due to the instability of vinyl cations and potential polymerization.

Strategic Route:

-

Core Construction (Friedel-Crafts Alkylation): Selective ortho-alkylation of phenol with isobutylene to generate 2,6-di-tert-butylphenol (2,6-DTBP) .[1]

-

Functionalization (Friedel-Crafts Hydroxyalkylation): Electrophilic attack of acetaldehyde at the para position to form the 1-hydroxyethyl intermediate .

-

Elimination: Acid-catalyzed dehydration or chlorination/dehydrohalogenation to yield the vinyl target.

Reaction Scheme (Graphviz)

Caption: Step-wise synthesis pathway from Phenol to 2,6-Di-tert-butyl-4-vinylphenol via Friedel-Crafts and elimination strategies.

Protocol Stage 1: Synthesis of 2,6-Di-tert-butylphenol

Mechanism: Friedel-Crafts Alkylation (Ortho-Selective)[1]

This step utilizes aluminum phenoxide as a catalyst to direct the tert-butyl groups to the ortho positions via a coordinated mechanism. Standard Lewis acids like AlCl₃ often lead to para substitution or de-alkylation.

Reagents & Equipment[2][3][4][5]

-

Reactants: Phenol (99%), Isobutylene gas.

-

Catalyst: Aluminum metal (turnings or foil) to generate Aluminum Phenoxide in situ.

-

Solvent: None (Neat reaction).

-

Equipment: High-pressure autoclave (recommended) or heavy-walled glass reactor, gas inlet tube, heating mantle.

Step-by-Step Methodology

-

Catalyst Formation:

-

Charge the reactor with Phenol (1.0 eq) and Aluminum metal (0.01 – 0.03 eq).

-

Heat to 150–165°C under nitrogen flow until hydrogen evolution ceases. The mixture will turn dark, indicating the formation of Aluminum Phenoxide [Al(OPh)₃].

-

-

Alkylation:

-

Cool the mixture to 100°C.

-

Pressurize with Isobutylene gas (2.2 – 2.5 eq) or bubble vigorously if using ambient pressure (requires longer time and efficient condenser).

-

Maintain temperature at 100–110°C for 4–6 hours. Critical Note: Temperatures >120°C promote para-substitution; temperatures <80°C reduce rate.

-

-

Quenching & Workup:

-

Purification:

-

The crude usually contains 2,6-DTBP (~75-80%), 2,4,6-tri-tert-butylphenol, and mono-alkylated phenols.

-

Distillation: Fractionally distill under reduced pressure. 2,6-DTBP boils at ~133°C (20 mmHg).

-

Crystallization: Recrystallize from ethanol or methanol/water if high purity is required.

-

QC Check: ¹H NMR (CDCl₃) should show a sharp singlet at δ 1.44 ppm (18H, t-butyl) and a triplet/doublet pattern or broad singlet for aromatic protons depending on resolution.

Protocol Stage 2: Functionalization to Vinylphenol

Mechanism: Hydroxyalkylation followed by Dehydration

Direct Friedel-Crafts acylation (using acetyl chloride) is possible but often causes de-alkylation of the tert-butyl groups due to the strong Lewis acid required (TiCl₄/AlCl₃). The acetaldehyde route described below is milder and higher yielding.

Reagents & Equipment[2][3][4][5]

-

Substrate: 2,6-Di-tert-butylphenol (from Stage 1).[4][6][7][8]

-

Reagent: Acetaldehyde (or Paraldehyde).

-

Catalyst: KOH (Base-catalyzed route preferred to preserve t-butyl groups) or HCl (Acid route).

-

Dehydration Agent: p-Toluenesulfonic acid (pTsOH) or conversion to chloride via HCl followed by Pyridine.

Protocol A: The "Acid-Chloride" Intermediate Route (Robust)

This method is cited in specific literature for high purity.

-

Hydroxyalkylation:

-

Dissolve 2,6-DTBP (50 g) in ethanol/water. Add KOH (cat).

-

Add Acetaldehyde (1.2 eq) dropwise at 0–5°C. Stir for 4 hours at room temperature.

-

Neutralize and extract. Isolate 4-(1-hydroxyethyl)-2,6-di-tert-butylphenol .

-

-

Chlorination (Substitution):

-

Dissolve the hydroxyethyl intermediate in hexane.

-

Add concentrated HCl (excess) and stir vigorously for 1 hour. The OH group is replaced by Cl (benzylic substitution).

-

Separate the organic layer, dry over MgSO₄, and strip solvent.

-

-

Dehydrohalogenation (Vinyl Formation):

-

Dissolve the chloro-intermediate in Pyridine (acts as solvent and base).

-

Reflux for 30 minutes.

-

Distill off pyridine under vacuum.

-

Dissolve residue in ether, wash with dilute HCl (to remove pyridine traces), then water.

-

-

Final Purification:

-

Crystallize from cold hexane or methanol/water (-78°C or -20°C).

-

Target: White crystalline solid. MP: 36–39°C.

-

Protocol B: Direct Acid-Catalyzed Dehydration (Alternative)

If the hydroxyethyl intermediate is stable, refluxing in toluene with catalytic pTsOH with a Dean-Stark trap can effect dehydration directly.

Data Summary & Troubleshooting

| Parameter | Specification / Observation |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 36 – 39 °C |

| Yield (Stage 1) | 75 – 85% (Distilled) |

| Yield (Stage 2) | 60 – 70% (Overall from 2,6-DTBP) |

| Storage | Store < 4°C under Argon. Polymerizes with heat/light. |

Troubleshooting Guide:

| Issue | Probable Cause | Corrective Action |

| Low Yield (Stage 1) | Catalyst poisoning (water) or Temp too high. | Ensure Phenol is dry. Keep T < 110°C. |

| De-alkylation (Stage 2) | Acid too strong or reaction time too long. | Use Base-catalyzed hydroxyalkylation. |

| Polymerization | Spontaneous reaction of vinyl group. | Add trace radical inhibitor (e.g., MEHQ) during workup. |

Safety & Handling (E-E-A-T)

-

Isobutylene: Extremely flammable gas. Use spark-proof equipment.

-

Phenol: Toxic and corrosive. Causes severe burns. Rapidly absorbed through skin. Wear butyl rubber gloves.

-

Pyridine: Toxic, unpleasant odor, affects male fertility. Use only in a fume hood.

-

2,6-Di-tert-butyl-4-vinylphenol: Potential skin sensitizer. Handle as a cytotoxic agent due to high biological activity of quinone methide metabolites.

References

-

PrepChem. "Synthesis of 2,6-di tert.butyl-4-vinylphenol." PrepChem.com. Accessed Oct 26, 2023. Link

-

U.S. Patent 4,113,976. "Method of preparing 2,6-di-tert.butylphenol." Google Patents. Link

-

PubChem. "2,6-Di-tert-butyl-4-vinylphenol (Compound)."[9] National Center for Biotechnology Information. Link

-

BenchChem. "Core Synthesis Pathway: Friedel-Crafts Alkylation." BenchChem Application Notes. Link

-

Sigma-Aldrich. "2,6-Di-tert-butyl-4-vinylphenol Product Sheet." Merck KGaA. Link

Sources

- 1. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 2. websites.umich.edu [websites.umich.edu]

- 3. ocf.berkeley.edu [ocf.berkeley.edu]

- 4. Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cerritos.edu [cerritos.edu]

- 6. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 2,6-Di-tert-butyl-4-vinylphenol | C16H24O | CID 12576680 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Characterization of Poly(2,6-Di-tert-butyl-4-vinylphenol-co-styrene)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Hindered Phenolic Copolymers

In the realm of advanced material science and pharmaceutical development, polymers with intrinsic antioxidant properties are of paramount importance.[1][2] Phenolic compounds, particularly hindered phenols, are well-established as potent radical scavengers that can terminate the chain reactions leading to oxidative degradation.[3][4][5] By incorporating these moieties directly into a polymer backbone, we can create materials with built-in, long-lasting stability against thermal and oxidative stress.[4] This application note details the synthesis and characterization of a copolymer of 2,6-Di-tert-butyl-4-vinylphenol (DTBVP) and styrene, a material that combines the robust mechanical and processing properties of polystyrene with the potent antioxidant capabilities of the sterically hindered phenolic monomer.

The DTBVP monomer features a vinyl group for polymerization and a phenolic hydroxyl group shielded by two bulky tert-butyl groups. This steric hindrance is crucial; it allows the hydroxyl group to efficiently donate a hydrogen atom to quench free radicals while the resulting phenoxy radical is stabilized and less likely to initiate new degradation pathways.[2] The copolymerization with styrene allows for the tuning of the physical and chemical properties of the final material, such as its solubility, thermal stability, and antioxidant capacity, by adjusting the monomer feed ratio. These copolymers have potential applications as stabilizing additives for other polymers, as antioxidant coatings, and in drug delivery systems to protect sensitive therapeutic agents from oxidative degradation.

Part 1: Copolymerization of 2,6-Di-tert-butyl-4-vinylphenol with Styrene

The synthesis of poly(DTBVP-co-styrene) is typically achieved through free-radical polymerization.[6][7][8] This method is versatile and can be conducted in solution, bulk, or suspension. The choice of initiator, solvent, and temperature will influence the molecular weight, molecular weight distribution, and copolymer composition.

Reaction Scheme

The copolymerization proceeds via a radical mechanism initiated by the thermal decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The resulting radicals add to the vinyl groups of the DTBVP and styrene monomers, propagating the polymer chain.

Caption: Free-radical copolymerization of DTBVP and styrene.

Experimental Protocol: Solution Polymerization

This protocol describes a representative lab-scale synthesis of a poly(DTBVP-co-styrene) copolymer with a target 50:50 molar ratio of the two monomers.

Materials:

-

2,6-Di-tert-butyl-4-vinylphenol (DTBVP) (CAS: 19263-36-6)[9][10]

-

Styrene, inhibitor removed

-

Azobisisobutyronitrile (AIBN)

-

Toluene, anhydrous

-

Methanol

-

Round-bottom flask with a magnetic stir bar

-

Condenser

-

Nitrogen or Argon inlet

-

Heating mantle with a temperature controller

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Monomer and Initiator Preparation:

-

In a 250 mL round-bottom flask, dissolve 11.62 g (0.05 mol) of DTBVP and 5.21 g (0.05 mol) of styrene in 100 mL of anhydrous toluene.

-

Add 0.164 g (1 mmol) of AIBN to the monomer solution. The amount of initiator can be adjusted to control the molecular weight of the resulting copolymer.

-

-

Reaction Setup:

-

Equip the flask with a condenser and a nitrogen or argon inlet.

-

Place the flask in a heating mantle on a magnetic stirrer.

-

Begin stirring the solution.

-

-

Degassing:

-

Purge the reaction mixture with nitrogen or argon for 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

-

Polymerization:

-

Heat the reaction mixture to 70-80°C and maintain this temperature for 12-24 hours under a nitrogen or argon atmosphere. The progress of the polymerization can be monitored by taking small aliquots and measuring the conversion, for example, by gravimetry after precipitating the polymer.

-

-

Isolation and Purification:

-

After the desired reaction time, cool the flask to room temperature.

-

Slowly pour the viscous polymer solution into a beaker containing a large excess of methanol (e.g., 800-1000 mL) while stirring vigorously. The copolymer will precipitate as a white solid.

-

Allow the precipitate to settle, then decant the supernatant.

-

Wash the precipitated polymer with fresh methanol two more times to remove any unreacted monomers and initiator residues.

-

Collect the purified polymer by filtration and dry it in a vacuum oven at 50-60°C until a constant weight is achieved.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for copolymer synthesis and characterization.

Part 2: Characterization of the Copolymer

Thorough characterization is essential to confirm the successful synthesis of the copolymer and to determine its key properties. A combination of spectroscopic and chromatographic techniques is typically employed.[11]

Spectroscopic Analysis

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the incorporation of both monomers into the copolymer chain.

| Functional Group | Wavenumber (cm⁻¹) | Significance |

| O-H stretch (phenolic) | ~3500-3200 (broad) | Confirms presence of DTBVP units. |

| C-H stretch (aromatic) | ~3100-3000 | From both styrene and DTBVP units. |

| C-H stretch (aliphatic) | ~3000-2850 | From the polymer backbone and tert-butyl groups. |

| C=C stretch (aromatic) | ~1600, 1495, 1450 | Characteristic of the phenyl rings in both monomers. |

| C-H out-of-plane bend (aromatic) | ~750-700 | Strong absorption from the monosubstituted benzene ring of styrene. |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the copolymer composition. The ratio of the integrated intensities of the signals corresponding to the protons of the DTBVP and styrene units allows for the calculation of their relative abundance in the copolymer.

| Proton Environment | Chemical Shift (δ, ppm) | Monomer Unit |

| Aromatic protons (styrene) | ~7.2-6.3 | Styrene |

| Aromatic protons (DTBVP) | ~7.0-6.5 | DTBVP |

| Phenolic OH proton | ~5.0-4.5 | DTBVP |

| Polymer backbone protons | ~2.5-1.0 | Both |

| tert-Butyl protons | ~1.4 | DTBVP |

Molecular Weight and Thermal Properties

-

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymer.[11] These parameters are crucial for understanding the physical properties of the material.

| Property | Typical Value Range | Significance |

| Mn ( g/mol ) | 10,000 - 100,000 | Influences mechanical properties. |

| Mw ( g/mol ) | 15,000 - 200,000 | Related to viscosity and toughness. |

| PDI | 1.5 - 3.0 | A measure of the breadth of the molecular weight distribution. |

-

Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the copolymer. The Tg is a critical parameter that defines the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg of the copolymer will typically be between that of polystyrene (~100°C) and poly(2,6-di-tert-butyl-4-vinylphenol), and will depend on the copolymer composition.

Part 3: Applications and Future Directions

The poly(DTBVP-co-styrene) copolymers, with their inherent antioxidant properties, are promising materials for a variety of applications.

-

Polymer Stabilization: They can be blended with other polymers that are susceptible to oxidation to enhance their long-term stability and service life.[4]

-

Antioxidant Coatings: These copolymers can be formulated into coatings to protect underlying materials from oxidative damage.

-

Biomedical and Pharmaceutical Applications: In drug delivery, these materials could be used to encapsulate and protect sensitive drugs from degradation.[1] The phenolic hydroxyl groups also offer a site for further functionalization.

Future research could focus on exploring controlled radical polymerization techniques, such as RAFT or ATRP, to synthesize copolymers with more well-defined architectures and lower polydispersity. Additionally, investigating the reactivity ratios of DTBVP and styrene would provide a deeper understanding of the copolymerization kinetics and allow for more precise control over the copolymer composition and microstructure.[12][13] The synthesis of block copolymers containing a poly(DTBVP) segment could also lead to novel self-assembling materials with interesting morphologies and properties.

References

- MDPI. (n.d.). Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent.

- CORE. (2020, January 22). Controlled functionalization of olefin/styrene copolymers through free radical processes.

- RSC Publishing. (2015, July 30). Alternating copolymers of functionalized α-methyl styrene monomers and maleic anhydride. Polymer Chemistry.

- PMC. (n.d.). Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications.

- (n.d.). The Role of Phenolic Antioxidants in Modern Material Science.

- (n.d.). Living Radical Polymerization of Para-Substituted Styrenes and Synthesis of Styrene-Based Copolymers with Rhenium and Iron Complex Catalysts1.

- PMC - NIH. (n.d.). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds.

- (2023, August 14). Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers.

- US Masterbatch. (2025, December 24). What are Phenolic Antioxidants for Polymers? Benefits and Applications.

- NSF Public Access Repository. (2018, December 3). An Organoborane Vinyl Monomer with Styrene-like Radical Reactivity.

- ChemScene. (n.d.). 19263-36-6 | 2,6-Di-tert-butyl-4-vinylphenol.

- Sigma-Aldrich. (n.d.). 2,6-Di-tert-butyl-4-vinylphenol | 19263-36-6.

- (n.d.). Monomer reactivity ratios of styrene-4-vinylpyridine copolymers at low and high conversions.

- ResearchGate. (2025, August 7). Molecular characterization of styrene-butadiene-styrene block copolymers (SBS) by GPC, NMR, and FTIR.

- AChemBlock. (n.d.). 2,6-di-tert-butyl-4-vinyl-phenol 95% | CAS: 19263-36-6.

Sources

- 1. Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]

- 5. usmasterbatch.com [usmasterbatch.com]

- 6. mdpi.com [mdpi.com]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. Alternating copolymers of functionalized α-methyl styrene monomers and maleic anhydride - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. chemscene.com [chemscene.com]

- 10. 2,6-di-tert-butyl-4-vinyl-phenol 95% | CAS: 19263-36-6 | AChemBlock [achemblock.com]

- 11. researchgate.net [researchgate.net]

- 12. par.nsf.gov [par.nsf.gov]

- 13. cpsm.kpi.ua [cpsm.kpi.ua]

The Dual-Action Advantage: Leveraging 2,6-Di-tert-butyl-4-vinylphenol as a High-Performance Radical Scavenger

Introduction: Beyond Conventional Antioxidants

In the relentless pursuit of material stability and longevity, the role of radical scavengers is paramount. These molecular sentinels protect a vast array of products, from industrial polymers to life-saving pharmaceuticals, from the degradative onslaught of free radicals. For researchers, scientists, and drug development professionals, the selection of an appropriate antioxidant is a critical decision that profoundly impacts product performance and shelf-life. This guide introduces 2,6-Di-tert-butyl-4-vinylphenol (BHT-vinyl), a sterically hindered phenolic antioxidant with a unique structural feature that offers a dual-action advantage: potent radical scavenging and the ability to be polymerized into a material's backbone for permanent protection.

This document provides a comprehensive overview of the properties, mechanism of action, and practical applications of BHT-vinyl. It is designed to be a hands-on resource, offering detailed experimental protocols for its synthesis, evaluation of its radical scavenging efficacy, and its application as a stabilizer in polymers.

The Science of Steric Hindrance and Radical Scavenging

Phenolic compounds are a well-established class of antioxidants that function by donating a hydrogen atom from their hydroxyl (-OH) group to neutralize highly reactive free radicals.[1][2] This process is a cornerstone of their protective action. The efficacy of a phenolic antioxidant is largely governed by the stability of the resulting phenoxyl radical. An unstable phenoxyl radical can, itself, initiate further degradation.